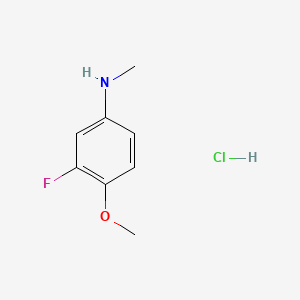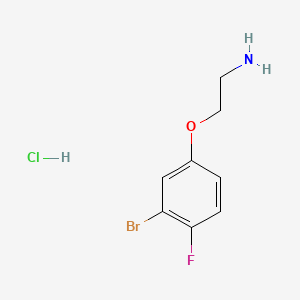![molecular formula C16H15ClN4O2 B6607721 3-{[4-(methylamino)quinazolin-2-yl]amino}benzoicacidhydrochloride CAS No. 2839138-78-0](/img/structure/B6607721.png)
3-{[4-(methylamino)quinazolin-2-yl]amino}benzoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride is a chemical compound that has gained attention in the scientific community in recent years.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride typically involves the reaction of 4-(methylamino)quinazoline-2-amine with 3-aminobenzoic acid in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted green processes to enhance yield and reduce environmental impact. These methods are designed to be efficient and sustainable, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with different functional groups, while reduction reactions may produce amine derivatives .
科学的研究の応用
3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.
作用機序
The mechanism of action of 3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and disrupt its function, leading to cell death. It may also inhibit specific enzymes and signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
3-amino-2-methyl-quinazolin-4(3H)-one: This compound shares a similar quinazoline core structure and is known for its anticancer and antimicrobial activities.
4-(methylamino)quinazoline-2-amine: This compound is a precursor in the synthesis of 3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride and has similar biological activities.
Uniqueness
3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and disrupt cellular processes makes it a promising candidate for further research and development .
特性
IUPAC Name |
3-[[4-(methylamino)quinazolin-2-yl]amino]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2.ClH/c1-17-14-12-7-2-3-8-13(12)19-16(20-14)18-11-6-4-5-10(9-11)15(21)22;/h2-9H,1H3,(H,21,22)(H2,17,18,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFKDJDXHLCWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=CC=CC=C21)NC3=CC=CC(=C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylicacid](/img/structure/B6607646.png)
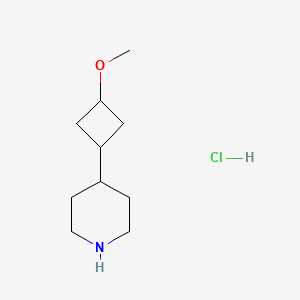

![tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate](/img/structure/B6607668.png)
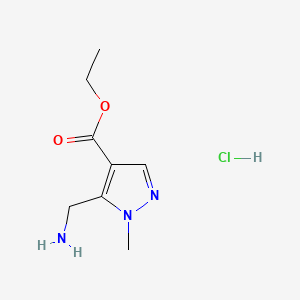
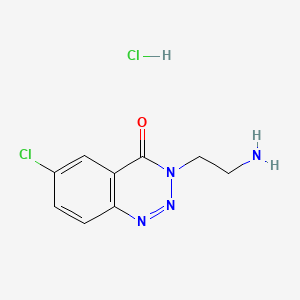
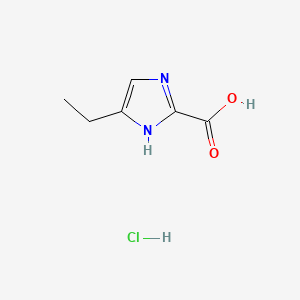

![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B6607709.png)
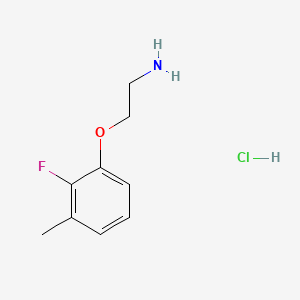
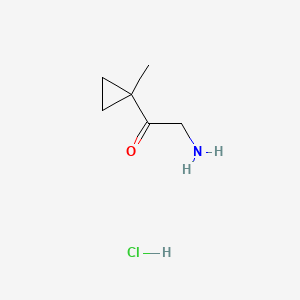
![4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylicacid](/img/structure/B6607728.png)
